

A Technical Guide to Ethyl 4-isothiocyanatobenzoate: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-isothiocyanatobenzoate</i>
Cat. No.:	B074010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isothiocyanatobenzoate (CAS No. 1205-06-7) is a versatile bifunctional molecule widely utilized in organic synthesis and drug discovery. Its unique structure, featuring a reactive isothiocyanate group and an ethyl ester moiety, makes it a valuable building block for the creation of a diverse range of compounds, including therapeutic agents, molecular probes, and materials for bioconjugation. The isothiocyanate group readily reacts with primary and secondary amines to form stable thiourea linkages, a common motif in pharmacologically active molecules. The ethyl ester provides an additional site for chemical modification, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the commercial availability of **Ethyl 4-isothiocyanatobenzoate**, its various purity grades, and detailed experimental protocols for its synthesis, purification, and analysis. This information is intended to assist researchers, scientists, and drug development professionals in sourcing and effectively utilizing this important chemical intermediate.

Commercial Suppliers and Purity Grades

Ethyl 4-isothiocyanatobenzoate is available from a variety of chemical suppliers, catering to different scales of research and development, from laboratory-scale synthesis to bulk manufacturing. The purity of the commercially available material is a critical factor for its successful application, particularly in sensitive assays and drug development, where impurities can lead to ambiguous results or unwanted side reactions.

The following tables summarize the typical specifications and physical properties of **Ethyl 4-isothiocyanatobenzoate** offered by various suppliers. It is important to note that specific batch-to-batch variations may occur, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Commercial Suppliers and Purity Specifications

Supplier	Stated Purity	Analytical Method
Ningbo Inno Pharmachem Co., Ltd.	≥99.0%	Not Specified
Synblock	≥98%	Not Specified
Alfa Chemistry	97.0%	GC
Matrix Scientific	Not Specified	Not Specified
Sigma-Aldrich	Not Specified	Not Specified

Table 2: Physicochemical Properties of **Ethyl 4-isothiocyanatobenzoate**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[1]
Molecular Weight	207.25 g/mol	[1][2]
Appearance	White to yellow solid	[3][4]
Melting Point	57 °C	[3][4]
Boiling Point	123-127 °C @ 1 mmHg	[3]
Density	1.14 g/cm ³	[3][4]

Experimental Protocols

Synthesis of Ethyl 4-isothiocyanatobenzoate

A common and effective method for the synthesis of **Ethyl 4-isothiocyanatobenzoate** involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent, such as thiophosgene or its equivalents. The following protocol is adapted from a known synthetic procedure.[5]

Materials:

- Ethyl p-aminobenzoate (82.5 g)
- Toluene (500 ml)
- N,N-diethylthiocarbamoyl chloride (83.4 g)
- Concentrated Hydrochloric Acid (100 ml)
- Methanol
- Ice

Procedure:

- Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene in a suitable reaction vessel.
- Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
- Heat the mixture to reflux and maintain for 8 hours.
- After the reaction is complete, cool the mixture with an ice bath.
- Carefully add 100 ml of concentrated hydrochloric acid to the cooled reaction mixture.
- Separate the toluene layer and wash it with water.
- Remove the toluene by distillation under reduced pressure.

- The residual oily product is then crystallized from methanol to yield ethyl p-isothiocyanatobenzoate.

Expected Yield: 77.1 g (74.5%) Reported Melting Point: 52 °C[5]

[Click to download full resolution via product page](#)

Figure 1. Synthetic workflow for **Ethyl 4-isothiocyanatobenzoate**.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For **Ethyl 4-isothiocyanatobenzoate**, methanol is a suitable solvent for recrystallization.[5]

General Protocol for Recrystallization:

- Dissolve the crude **Ethyl 4-isothiocyanatobenzoate** in a minimal amount of hot methanol.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- Filter the hot solution to remove any insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cooling in an ice bath can maximize the yield of the purified product.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
- Dry the purified crystals under vacuum.

Analytical Methods for Purity Assessment

The purity of **Ethyl 4-isothiocyanatobenzoate** is typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. A general GC-MS method for the analysis of isothiocyanates can be adapted for **Ethyl 4-isothiocyanatobenzoate**.^[6]

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: Typically 250 °C.
- Oven Temperature Program: A temperature gradient is often employed, for example, starting at a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound and any potential impurities.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the purity analysis of non-volatile compounds. For aromatic isothiocyanates, a C18 column is typically used.^[7]

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
- Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is important for reproducible results.

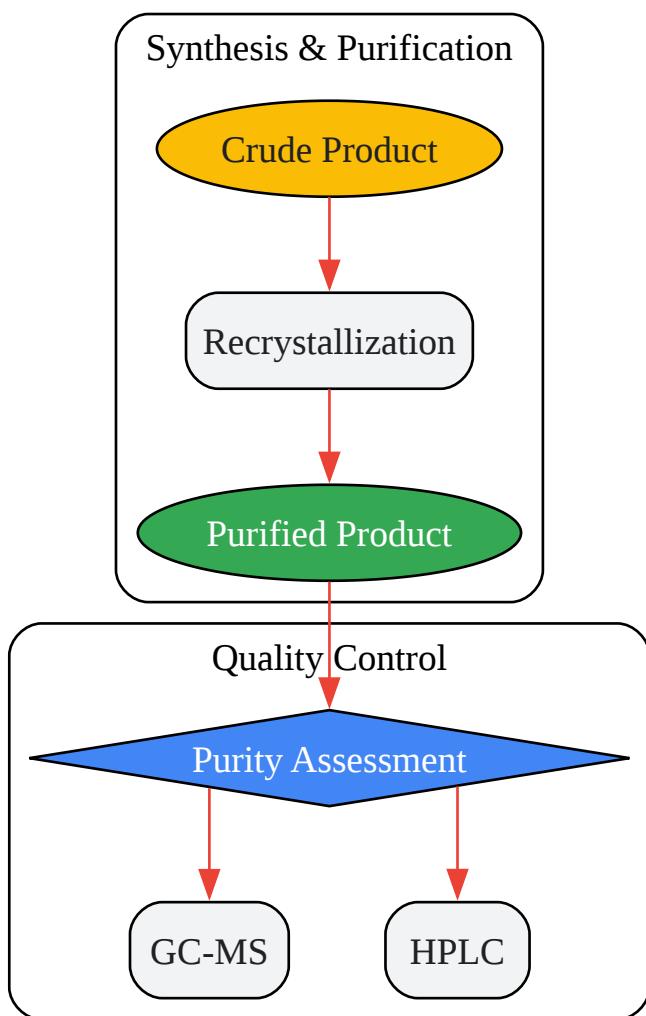

[Click to download full resolution via product page](#)

Figure 2. Logical flow from synthesis to quality control.

Conclusion

Ethyl 4-isothiocyanatobenzoate is a readily available and highly useful chemical intermediate for a wide range of applications in research and development. Understanding the available purity grades and having access to reliable experimental protocols for its synthesis, purification, and analysis are essential for its effective utilization. This guide provides a foundational resource for scientists and researchers, enabling them to make informed decisions when sourcing this compound and to confidently handle it in their experimental workflows. For critical applications, it is always advisable to obtain and review the supplier-specific Certificate of Analysis to ensure the material meets the required quality standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-isothiocyanatobenzoate | C₁₀H₉NO₂S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. innospk.com [innospk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Ethyl 4-isothiocyanatobenzoate: Commercial Availability, Purity, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074010#commercial-suppliers-and-purity-grades-of-ethyl-4-isothiocyanatobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com